Stearyl 12-hydroxystearate
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Overview
Description
Stearyl 12-hydroxystearate, also known as octadecyl 12-hydroxyoctadecanoate, is a chemical compound with the molecular formula C36H72O3. It is an ester derived from 12-hydroxystearic acid and stearyl alcohol. This compound is known for its unique properties, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearyl 12-hydroxystearate is typically synthesized through the esterification of 12-hydroxystearic acid with stearyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of castor oil to produce 12-hydroxystearic acid, which is then esterified with stearyl alcohol. The process includes steps such as saponification, acidification, washing, dehydration, and slicing to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Stearyl 12-hydroxystearate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Stearyl 12-hydroxystearate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of stearyl 12-hydroxystearate involves its ability to interact with lipid membranes and proteins. The hydroxyl group allows it to form hydrogen bonds, while the long hydrophobic chain interacts with lipid bilayers, enhancing its lubricating and stabilizing properties. These interactions can affect the fluidity and permeability of membranes, making it useful in various applications .
Comparison with Similar Compounds
Lithium 12-hydroxystearate: Used in the formulation of lithium-based greases, known for its high-temperature stability.
Magnesium stearate: Commonly used as a lubricant in pharmaceutical tablets.
Calcium stearate: Employed as a stabilizer and lubricant in plastics.
Uniqueness: Stearyl 12-hydroxystearate is unique due to its combination of a long hydrophobic chain and a hydroxyl group, providing both lubricating and stabilizing properties. This makes it particularly valuable in applications requiring both properties, such as in the formulation of greases and cosmetics .
Properties
CAS No. |
36826-83-2 |
---|---|
Molecular Formula |
C36H72O3 |
Molecular Weight |
553.0 g/mol |
IUPAC Name |
octadecyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C36H72O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-20-23-26-30-34-39-36(38)33-29-25-22-19-18-21-24-28-32-35(37)31-27-8-6-4-2/h35,37H,3-34H2,1-2H3 |
InChI Key |
UGJBFCXWPCFKSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)O |
Origin of Product |
United States |
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